Product packaging for 4-Isopropylpicolinimidamide(Cat. No.:)

4-Isopropylpicolinimidamide

Cat. No.: B13673939
M. Wt: 163.22 g/mol
InChI Key: ARQJACFYFZPGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylpicolinimidamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of pyridinecarboximidamides, which are studied for their potential as key intermediates or active scaffolds in drug discovery . As a research-grade compound, its primary value lies in the exploration of structure-activity relationships and the development of novel therapeutic agents. Researchers investigate this family of compounds for their potential to interact with various biological targets. While the specific mechanism of action for this compound is an area of active investigation, related imidamide derivatives are known to play roles in diverse biochemical pathways, sometimes acting as enzyme inhibitors or receptor modulators . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3 B13673939 4-Isopropylpicolinimidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-propan-2-ylpyridine-2-carboximidamide

InChI

InChI=1S/C9H13N3/c1-6(2)7-3-4-12-8(5-7)9(10)11/h3-6H,1-2H3,(H3,10,11)

InChI Key

ARQJACFYFZPGDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1)C(=N)N

Origin of Product

United States

Synthetic Methodologies for 4 Isopropylpicolinimidamide and Its Structural Analogs

Precursor Synthesis and Functionalization Strategies for Picoline Cores

The foundational step in the synthesis of 4-isopropylpicolinimidamide is the creation of a pyridine (B92270) ring substituted at the 4-position with an isopropyl group and at the 2-position with a functional group amenable to conversion into an imidamide, typically a nitrile or a carboxylic acid derivative.

Introduction of the Isopropyl Moiety on the Pyridine Ring

The introduction of an alkyl group, such as isopropyl, onto an electron-deficient pyridine ring is a key challenge that cannot be accomplished by standard Friedel-Crafts alkylation. wikipedia.org Radical-based methods, particularly the Minisci reaction, provide a powerful solution for the direct C-H functionalization of such heterocycles. wikipedia.org

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle. wikipedia.org For the synthesis of a 4-isopropylpyridine precursor, an isopropyl radical can be generated from isobutyric acid via oxidative decarboxylation using silver nitrate (AgNO₃) as a catalyst and ammonium persulfate ((NH₄)₂S₂O₈) as an oxidant. wikipedia.orgorganic-chemistry.org This radical then selectively attacks the protonated pyridine ring, primarily at the C2 and C4 positions.

To achieve regioselectivity for the C4 position, a blocking group strategy can be employed. A maleate-derived blocking group can be installed on the pyridine nitrogen, which effectively directs the Minisci-type decarboxylative alkylation exclusively to the C4 position under acid-free conditions. organic-chemistry.orgnih.gov This method is operationally simple and scalable, offering a cost-effective route to C4-alkylated pyridines. organic-chemistry.org The reaction proceeds smoothly with a variety of pyridines and carboxylic acid donors. nih.gov

A study on the isopropylation of 4-cyanopyridine demonstrated that reaction conditions, such as solvent and pH, can influence the regioselectivity of the radical addition, with acidic conditions favoring reaction at the α-position (C2). nih.gov Therefore, careful control of these parameters is crucial for maximizing the yield of the desired 4-substituted product.

Preparation of Picolinic Acid Derivatives as Synthetic Intermediates

With the 4-isopropylpyridine core established, the next step involves introducing a functional group at the 2-position that can serve as a precursor to the imidamide. The most common precursors are the nitrile (2-cyano) or the carboxylic acid (picolinic acid) and its derivatives (e.g., amides, esters).

From Pyridine N-Oxides: A versatile method for introducing a cyano group at the 2-position is through the reaction of a pyridine N-oxide with a cyanide source. chem-soc.si The N-oxide activates the pyridine ring towards nucleophilic attack. For instance, 4-amidopyridine N-oxide reacts with dimethylcarbamoyl chloride and potassium cyanide to yield 2-cyano-4-amidopyridine. chem-soc.si A similar strategy could be applied to 4-isopropylpyridine N-oxide.

From Halopyridines: The substitution of a halogen at the 2-position of the pyridine ring with a cyanide ion is another common approach. This typically requires a transition metal catalyst, such as a copper or nickel complex, and is performed in a polar aprotic solvent. thieme-connect.de

From Picolinic Amides: Picolinamide (B142947) (pyridine-2-carboxamide) can be dehydrated to form the corresponding picolinonitrile. Modern dehydration methods offer mild and efficient alternatives to classical, harsh reagents. Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) has been shown to be an excellent reagent for the conversion of primary amides into nitriles, affording high yields with good chemoselectivity and functional group tolerance. thieme-connect.de

Amidination Reactions for Imidamide Formation

The final step in the synthesis is the conversion of the picolinonitrile or a related picolinic acid derivative into the this compound. This can be achieved through both classical and contemporary methods.

Classical Amidination Routes (e.g., Pinner Reaction)

The Pinner reaction is the most established classical method for converting nitriles into N-unsubstituted imidamides. wikipedia.org This two-step process begins with the acid-catalyzed reaction of a nitrile with an alcohol (e.g., ethanol) to form an imino ester salt, commonly known as a Pinner salt (an imidate hydrochloride). wikipedia.orgorganic-chemistry.orgnrochemistry.com

Pinner Reaction Mechanism:

Formation of Pinner Salt: The nitrile, such as 4-isopropyl-2-cyanopyridine, is treated with anhydrous alcohol (e.g., ethanol) and dry hydrogen chloride gas. The acid protonates the nitrile nitrogen, activating the carbon toward nucleophilic attack by the alcohol. This forms the stable ethyl 4-isopropylpicolinimidate hydrochloride salt.

Ammonolysis: The isolated Pinner salt is then treated with ammonia (B1221849) (typically as a solution in alcohol or as ammonia gas) to displace the ethoxy group, yielding the final picolinimidamide (B1582038) hydrochloride. nrochemistry.com

This method is broadly applicable to a wide range of aliphatic, aromatic, and heteroaromatic nitriles. nrochemistry.com

Contemporary Coupling Strategies for Imidamide Synthesis

Modern synthetic chemistry has sought more direct and efficient routes to amidines, often bypassing the isolation of intermediates like Pinner salts.

Direct Conversion of Amides: One contemporary strategy involves the direct conversion of a primary amide to an imidamide. This can be achieved by activating the amide oxygen, making it a good leaving group, followed by the addition of an amine. Triflic anhydride (Tf₂O) is a powerful activating agent for this purpose. The reaction of a primary amide with Tf₂O in the presence of a non-nucleophilic base generates a highly electrophilic nitrilium ion intermediate. This intermediate can then be trapped with ammonia to form the N-unsubstituted imidamide. researchgate.netnih.gov This method offers a direct route from 4-isopropylpicolinamide to the target compound.

The Vilsmeier-Haack reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), can also serve as an activating agent. wikipedia.orgijpcbs.com While primarily used for formylation, the Vilsmeier reagent can activate amides for conversion to other functional groups. ijpcbs.com It has been shown that Vilsmeier-Haack reagents can convert amides to nitriles, and aldoximes to amides, with nitriles proposed as intermediates, suggesting a pathway for amide-to-imidamide conversion under related conditions.

Catalytic Approaches: While many modern catalytic methods focus on the synthesis of N-substituted amidines, the principles can inform the development of routes to N-unsubstituted analogs. Copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and amines have proven effective for synthesizing N-sulfonyl amidines. nih.gov Similarly, ligand-free copper-catalyzed cross-coupling reactions of amidine salts have been developed for N-arylation. acs.org Although these specific examples lead to substituted products, they highlight the potential of copper catalysis in C-N bond formation for amidine synthesis. Developing a copper-catalyzed direct addition of ammonia to a nitrile would be a valuable contemporary alternative to the Pinner reaction. mdpi.com

Optimization of Reaction Conditions: Temperature, Solvent, and Catalysis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions for each key step.

For Precursor Synthesis (Minisci Reaction): The regioselectivity of the Minisci reaction is sensitive to the solvent and pH. As shown in the isopropylation of 4-cyanopyridine, acidic conditions can shift the selectivity. Therefore, for C4-alkylation, neutral or slightly basic conditions, potentially with a blocking group strategy, are optimal.

For Imidamide Formation (Pinner Reaction):

Temperature: The formation of the Pinner salt is typically performed at low temperatures (e.g., 0 °C) to prevent the decomposition of the thermodynamically unstable imidium chloride salt. wikipedia.org The subsequent ammonolysis step may be carried out at room temperature or with gentle heating.

Solvent: Anhydrous conditions are critical for the Pinner reaction to prevent hydrolysis of the nitrile or the imidate intermediate to the corresponding amide or ester. nrochemistry.com Anhydrous alcohols, often the same as the reactant alcohol, are the typical solvents.

Catalysis: The classical Pinner reaction uses a stoichiometric amount of strong acid (HCl). Lewis acids have been explored as promoters for Pinner-type reactions. A study on the Lewis acid-promoted synthesis of esters from nitriles and alcohols provides a useful model for optimizing the first step of the Pinner synthesis. The choice and stoichiometry of the Lewis acid catalyst significantly impact the reaction yield.

Table 1: Optimization of Lewis Acid for Pinner-type Reaction of 9H-fluoren-9-ylmethanol with Acetonitrile d-nb.infonih.gov
EntryLewis Acid (equiv.)ConditionsYield (%)
1Hf(OTf)₄ (2.0)MeCN, rt, 48 h72
2Hf(OTf)₄ (0.2)MeCN, rt, 65 h25
3AlBr₃ (2.0)MeCN, 50 °C, 90 h65
4TMSOTf (2.0)MeCN, rt, 65 h83
5TMSCl (2.0)MeCN, rt, 65 h33

For Contemporary Amidination: In copper-catalyzed amidine syntheses, the choice of solvent is crucial. For instance, in the ligand-free N-arylation of benzamidines, DMF was found to be the superior solvent, whereas MeCN was preferred for other N-aryl amidines. acs.org For the direct conversion of amides using Tf₂O, the choice of a non-nucleophilic base (e.g., 2,6-lutidine) and an aprotic solvent like dichloromethane is typical to allow for the formation of the reactive intermediates without side reactions. nih.gov

Stereoselective Synthesis Approaches

Achieving stereochemical control in the synthesis of this compound analogs is essential for investigating their structure-activity relationships, particularly for biological applications. This section explores methods for enantioselective and diastereoselective synthesis.

While specific literature on the stereoselective synthesis of this compound is limited, general principles of asymmetric synthesis can be applied. The key challenge lies in the creation of chiral centers in a controlled manner. For structural analogs of this compound that may contain stereocenters on the pyridine ring or on substituents, enantioselective and diastereoselective methods are paramount.

Enantioselective Approaches: Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral catalysts, reagents, or auxiliaries. For instance, in the synthesis of a picolinimidamide analog with a chiral substituent, an asymmetric reaction could be employed to introduce that substituent with high enantiomeric excess.

Diastereoselective Approaches: Diastereoselective synthesis focuses on forming a specific diastereomer when a molecule has multiple stereocenters. This is often achieved by taking advantage of the steric and electronic properties of the starting materials and reagents. For example, the addition of a nucleophile to a chiral picolinaldehyde derivative could proceed with high diastereoselectivity due to the directing effect of the existing stereocenter.

A hypothetical diastereoselective synthesis of a substituted tetrahydrofuro[3,2-c]pyridine, a related heterocyclic system, illustrates how stereocontrol can be achieved. In one study, a Pictet-Spengler reaction was utilized to create such structures, where the stereochemical outcome was influenced by the reaction conditions and the nature of the substituents nih.gov. While not directly involving an amidine, this highlights a strategy for controlling stereochemistry in pyridine-containing scaffolds.

Chiral Auxiliary Methods: A common strategy for inducing stereoselectivity is the use of a chiral auxiliary. wikipedia.orgtcichemicals.comsigmaaldrich.com A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to the picolinic acid precursor. For example, Evans oxazolidinones are widely used chiral auxiliaries that can control the stereochemistry of alkylation and aldol reactions of carboxylic acid derivatives. tcichemicals.com A hypothetical reaction scheme is presented below:

Attachment of Chiral Auxiliary: 4-Isopropylpicolinic acid is coupled with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral N-acyl oxazolidinone.

Diastereoselective Reaction: The resulting chiral adduct undergoes a diastereoselective reaction, for example, an alkylation at a position on the pyridine ring or a substituent. The steric bulk of the auxiliary directs the incoming electrophile to one face of the molecule.

Removal of Auxiliary: The chiral auxiliary is cleaved to yield the enantiomerically enriched picolinic acid derivative, which can then be converted to the corresponding picolinimidamide.

The following table illustrates the potential diastereomeric ratios achievable using a chiral auxiliary in a related system, based on the conjugate reduction of an α,β-unsaturated carboximide. nih.gov

SubstrateChiral AuxiliaryDiastereomeric Ratio (anti:syn)
α,β-unsaturated carboximideEvans-type oxazolidinone>95:5

Organocatalytic Methods: Organocatalysis utilizes small organic molecules as catalysts for asymmetric transformations. This approach avoids the use of metal catalysts, which can be toxic and expensive. Chiral amines, phosphoric acids, and squaramides are common classes of organocatalysts.

An organocatalytic approach to a chiral analog of this compound could involve an asymmetric Michael addition to a vinylpyridine derivative. For example, a chiral secondary amine catalyst could activate the vinylpyridine towards nucleophilic attack, leading to the formation of a new stereocenter with high enantioselectivity. A study on the organocatalytic enantioselective reduction of pyridines using a Brønsted acid catalyst demonstrates the potential of this approach for creating chiral piperidine derivatives, which are structurally related to the pyridine core of the target molecule.

Diversification Strategies for this compound Derivatives

The ability to modify the structure of this compound is crucial for tuning its properties. This section discusses strategies for functionalizing the amidine nitrogen atoms and the influence of substituents on reaction outcomes.

The nitrogen atoms of the amidine group are nucleophilic and can be functionalized through various reactions, such as alkylation and arylation. This allows for the introduction of a wide range of substituents, leading to a library of derivatives with diverse properties.

N-Alkylation: Alkylation of the amidine nitrogen can be achieved using alkyl halides or other electrophilic alkylating agents. The reaction typically proceeds at one of the nitrogen atoms, and the regioselectivity can be influenced by the steric and electronic properties of the amidine and the alkylating agent.

N-Arylation: Arylation of the amidine nitrogen atoms can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the introduction of various aryl and heteroaryl groups.

The following table provides a hypothetical overview of conditions for the N-functionalization of an amidine, drawn from general knowledge of amidine chemistry.

ReactionReagents and ConditionsExpected Product
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)N-Alkyl-4-isopropylpicolinimidamide
N-ArylationAryl halide, Palladium catalyst, Ligand, Base, SolventN-Aryl-4-isopropylpicolinimidamide

The electronic and steric nature of substituents on the pyridine ring can significantly influence the reactivity and outcome of synthetic reactions. The isopropyl group at the 4-position of the pyridine ring in this compound is an electron-donating group, which can affect the nucleophilicity of the pyridine nitrogen and the reactivity of the nitrile group in its synthesis.

Electronic Effects: Electron-donating groups, such as the isopropyl group, increase the electron density of the pyridine ring, making the pyridine nitrogen more basic and potentially more nucleophilic. This can influence reactions such as the Pinner reaction, which is a common method for synthesizing amidines from nitriles. wikipedia.org An electron-rich nitrile may be less reactive towards nucleophilic attack by an alcohol under acidic conditions. Conversely, electron-withdrawing groups on the pyridine ring would decrease the electron density, making the nitrile carbon more electrophilic and potentially increasing the reaction rate.

Steric Effects: The steric bulk of substituents can also play a crucial role. A bulky group at the 4-position, like the isopropyl group, might hinder the approach of reagents to the adjacent positions on the pyridine ring, thereby influencing the regioselectivity of certain reactions.

A study on the regioselective reactions of 3,4-pyridynes demonstrated that substituents can be used to control the regioselectivity of nucleophilic additions by distorting the aryne intermediate. nih.gov While not directly applicable to the synthesis of this compound from a nitrile, this illustrates the powerful directing effects that substituents can exert on the reactivity of pyridine rings.

The following table summarizes the expected influence of substituents on the Pinner reaction for the synthesis of picolinimidamides.

Substituent at 4-positionElectronic EffectExpected Effect on Pinner Reaction Rate
-NO2Electron-withdrawingIncrease
-ClElectron-withdrawingIncrease
-HNeutralBaseline
-CH3Electron-donatingDecrease
-OCH3Electron-donatingDecrease

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the synthetic process. This involves the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.

Several green synthetic routes have been developed for pyridine derivatives. acs.orgnih.govacs.orgresearchgate.net These approaches often utilize microwave-assisted synthesis, multicomponent reactions, and the use of environmentally benign solvents like water. nih.govacs.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govacs.orgresearchgate.net A one-pot, four-component reaction under microwave irradiation has been successfully used for the synthesis of novel pyridine derivatives in excellent yields and short reaction times. nih.govacs.orgresearchgate.net

Multicomponent Reactions: Multicomponent reactions (MCRs) involve the combination of three or more starting materials in a single step to form a complex product. MCRs are highly atom-economical and can reduce the number of synthetic steps, thereby minimizing waste and energy consumption.

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, is a key principle of green chemistry. An efficient and "green" synthetic route to imidazo[1,2-a]pyridines has been developed using a copper(II)-ascorbate-catalyzed A3-coupling reaction in an aqueous micellar medium. acs.org

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Solvent Selection and Minimization of Waste Products

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of amidines, such as the Pinner reaction which converts nitriles to imidates and subsequently to amidines, often employ hazardous solvents. However, recent research has focused on identifying greener alternatives that reduce environmental harm and facilitate easier product isolation, thereby minimizing waste.

The Pinner reaction, a cornerstone in amidine synthesis, typically involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia. The selection of an appropriate solvent can significantly influence reaction efficiency and the generation of waste. While traditional solvents like chloroform and excess alcohol have been used, greener alternatives are being explored. For instance, cyclopentyl methyl ether (CPME) has emerged as a more sustainable option due to its lower toxicity, higher boiling point, and ease of recycling.

The primary waste products in the Pinner synthesis of this compound from its precursor, 4-isopropyl-2-cyanopyridine, include ammonium salts (e.g., ammonium chloride if hydrochloric acid is used as the catalyst) and residual solvents. The minimization of these waste streams can be achieved through several strategies:

Catalyst Selection: Utilizing solid acid catalysts that can be easily filtered and reused can reduce the formation of salt by-products.

Solvent Recycling: Employing solvents like CPME that can be efficiently recovered and reused minimizes solvent waste.

Atom Economy: Exploring alternative synthetic routes with higher atom economy, where a greater proportion of the reactants are incorporated into the final product, is a fundamental principle of green chemistry.

Below is a table summarizing the properties of various solvents and their potential application in the synthesis of this compound, highlighting greener alternatives.

SolventBoiling Point (°C)HazardsGreen Chemistry Considerations
Chloroform61.2Toxic, CarcinogenTo be avoided
Methanol64.7Flammable, ToxicUse with caution, potential for recycling
Ethanol (B145695)78.4FlammableRenewable resource, biodegradable
Dioxane101CarcinogenTo be avoided
Cyclopentyl Methyl Ether (CPME)106FlammableLower peroxide formation, easy to recycle
2-Methyltetrahydrofuran (2-MeTHF)80FlammableBio-derived, good alternative to THF

Detailed Research Findings:

While specific studies on the solvent optimization for the synthesis of this compound are limited, research on analogous picolinimidamide syntheses provides valuable insights. For example, studies on the copper-catalyzed amination of heteroaromatic nitriles have shown that solvents like 2,2,2-trifluoroethanol (TFE) can promote the reaction under milder conditions, potentially reducing energy consumption and by-product formation. nih.gov The use of Lewis acids in place of strong protic acids in Pinner-type reactions can also lead to cleaner reactions with easier work-up, thereby reducing waste. nih.gov

The waste generated is not solely dependent on the solvent but also on the reaction work-up. Neutralization of acidic catalysts with a base leads to the formation of salts, which contribute to the E-factor (Environmental Factor) of the process. The use of catalytic amounts of a reusable acid or a solid acid catalyst can significantly reduce this salt waste.

Energy Efficiency and Sustainable Synthetic Routes

Reducing energy consumption is a key aspect of sustainable chemical manufacturing. This can be achieved by developing synthetic routes that proceed under milder conditions or by utilizing energy-efficient technologies such as flow chemistry and biocatalysis.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound. The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling reactions to be run at higher temperatures and pressures safely. This can lead to significantly shorter reaction times and increased throughput, thereby improving energy efficiency. Furthermore, the precise control over reaction parameters in a flow system can lead to higher yields and selectivities, reducing the need for energy-intensive purification steps.

Biocatalysis:

Enzymatic synthesis represents a highly sustainable approach to chemical production. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, leading to significant energy savings and avoiding the use of hazardous organic solvents. For the synthesis of amidines, nitrile hydratases are a class of enzymes that can convert nitriles to amides, which can then potentially be converted to amidines. While direct enzymatic synthesis of amidines from nitriles is still an emerging field, the development of novel biocatalysts could offer a truly green route to this compound. manchester.ac.uk

Comparative Analysis of Synthetic Routes:

The table below provides a comparative overview of different synthetic routes to this compound, focusing on their energy efficiency and sustainability.

Synthetic RouteEnergy InputSustainability AdvantagesSustainability Disadvantages
Traditional Pinner Reaction (Batch) High (heating/cooling cycles)Well-established methodologyUse of hazardous reagents and solvents, significant waste generation
Lewis Acid-Catalyzed Pinner Reaction (Batch) ModerateMilder conditions, potentially less wasteStill a batch process with inherent inefficiencies
Copper-Catalyzed Amination (Batch) ModerateMilder conditions, potentially higher atom economyUse of a metal catalyst which may require removal
Flow Chemistry Synthesis Low to Moderate (continuous heating)High throughput, excellent process control, enhanced safety, reduced wasteHigher initial equipment cost
Biocatalytic Synthesis Very Low (ambient conditions)Highly sustainable, uses renewable resources, minimal wasteCatalyst development may be required, lower throughput

Detailed Research Findings:

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Isopropylpicolinimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. youtube.comlibretexts.orgmsu.edu By probing the magnetic properties of atomic nuclei, a variety of NMR experiments can map out the carbon-hydrogen framework and provide insights into the three-dimensional structure and dynamic processes of 4-Isopropylpicolinimidamide.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine proton of the isopropyl group, and the methyl protons. The ¹³C NMR would similarly display unique resonances for each carbon atom.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would display a cross-peak between the isopropyl methine (CH) proton and the two equivalent methyl (CH₃) protons, confirming the isopropyl moiety. Correlations between adjacent protons on the pyridine ring would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.comresearchgate.netresearchgate.net This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.comresearchgate.netresearchgate.net This is particularly powerful for identifying connections across quaternary carbons (carbons with no attached protons) and heteroatoms. For instance, an HMBC spectrum would show correlations from the isopropyl protons to the C4 carbon of the pyridine ring, definitively placing the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netyoutube.com This is vital for determining the molecule's preferred conformation, such as the spatial relationship between the isopropyl group and the imidamide moiety.

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted chemical shifts (δ) in ppm relative to a standard (e.g., TMS). Actual experimental values may vary.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D NMR Correlations (Expected)
Pyridine-H2~8.5~150HSQC: Correlates to C2. HMBC: Correlates to C3, C4, C6, Imidamide C. NOESY: Correlates to Pyridine-H3.
Pyridine-H3~7.4~122HSQC: Correlates to C3. COSY: Correlates to Pyridine-H2. HMBC: Correlates to C2, C4, C5.
Pyridine-H5~7.6~125HSQC: Correlates to C5. COSY: Correlates to Pyridine-H6. HMBC: Correlates to C3, C4, C6.
Pyridine-H6~8.6~149HSQC: Correlates to C6. COSY: Correlates to Pyridine-H5. HMBC: Correlates to C2, C4, C5, Imidamide C.
Isopropyl-CH~3.1~34HSQC: Correlates to Isopropyl-C. COSY: Correlates to Isopropyl-CH₃. HMBC: Correlates to C3, C4, C5 of Pyridine.
Isopropyl-CH₃~1.3~24HSQC: Correlates to Methyl C's. COSY: Correlates to Isopropyl-CH. HMBC: Correlates to Isopropyl-C and C4 of Pyridine.
Imidamide-C-~158HMBC: Correlates to Pyridine-H2, Pyridine-H6, NH protons.
Imidamide-NH/NH₂Broad, variable-HMBC: Correlates to Imidamide-C.

The bond between the pyridine ring and the imidamide group (C2-C=N) possesses a degree of double-bond character, which can lead to hindered rotation. This restricted rotation can result in the existence of different conformers (rotamers) that may interconvert at a rate measurable on the NMR timescale. nih.govnih.govresearchgate.netdoi.org

Dynamic NMR (DNMR) involves acquiring spectra at various temperatures. At low temperatures, the rotation is slow, and separate signals for each rotamer may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at high temperatures. By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing critical information about the molecule's conformational stability. nih.govresearcher.life

While solution-state NMR provides information about molecules tumbling freely, solid-state NMR (ssNMR) yields data on the structure of materials in the solid phase. nih.govst-andrews.ac.uk This technique is not limited by the solubility or crystallinity of a sample. nih.gov For this compound, ssNMR could be used to:

Characterize Crystalline Forms: Differentiate between different polymorphs (crystal forms), which would exhibit distinct chemical shifts due to variations in their local molecular environment and intermolecular packing.

Analyze Amorphous Material: Investigate the structure of non-crystalline (amorphous) forms of the compound. nih.gov

Probe Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of less abundant nuclei like ¹³C and provide information on proton-carbon proximities, shedding light on hydrogen bonding and crystal packing. nih.govnsf.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is essential for confirming the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places. bioanalysis-zone.comyoutube.com This high precision allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental formula. nih.govrsc.orgresearchgate.net For this compound (C₁₀H₁₅N₃), HRMS can distinguish its molecular formula from other combinations of atoms that might have the same nominal (integer) mass, thereby providing unequivocal confirmation of its identity.

HRMS Data for this compound (C₁₀H₁₅N₃)

ParameterValue
Molecular FormulaC₁₀H₁₅N₃
Nominal Mass177 amu
Monoisotopic Mass177.12660 amu
Protonated Ion [M+H]⁺178.13387 amu

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnih.gov The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). gre.ac.uk The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For the protonated molecule of this compound, [M+H]⁺, several fragmentation pathways can be predicted:

Loss of Isopropyl Group: A common fragmentation would be the cleavage of the bond between the pyridine ring and the isopropyl group, resulting in the loss of a propyl radical followed by a hydrogen rearrangement, or the loss of propene.

Cleavage of the Imidamide Group: The C-N bonds within the imidamide moiety could cleave, leading to fragments corresponding to the picolinoyl portion or the amidine portion.

Ring Cleavage: At higher collision energies, the pyridine ring itself could fragment.

Analyzing these pathways allows for the confirmation of the connectivity between the different functional groups of the molecule. researchgate.netwvu.edu

Predicted MS/MS Fragmentation Data for [C₁₀H₁₅N₃+H]⁺ Note: These are plausible fragments based on common fragmentation rules. The relative abundance of ions depends on experimental conditions.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss / Fragment Identity
178.13161.11Loss of NH₃ (Ammonia)
178.13135.09Loss of C₃H₇ (Isopropyl radical)
178.13121.07[C₇H₇N₂]⁺ (Picolinimidamide fragment)
178.13106.07[C₆H₆NO]⁺ (Picolinamide fragment)
178.1378.05[C₅H₄N]⁺ (Pyridyl fragment)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Amidine and Pyridine Moieties

The vibrational spectrum of this compound would be dominated by contributions from its constituent parts: the pyridine ring, the isopropyl group, and the picolinimidamide (B1582038) moiety.

Pyridine Moiety: The pyridine ring exhibits characteristic C-H and C-C stretching vibrations. Aromatic C-H stretching modes typically appear in the 3100-3000 cm⁻¹ region. elixirpublishers.com The ring C-C stretching vibrations are expected in the 1625-1430 cm⁻¹ range. elixirpublishers.com

Amidine Moiety: The C=N stretching vibration of the imidamide group is a key characteristic band, typically found in the 1680-1620 cm⁻¹ region. The C-N single bond stretching vibration is generally observed between 1382 and 1266 cm⁻¹. elixirpublishers.com N-H stretching vibrations would be expected in the 3500-3300 cm⁻¹ range, often appearing as sharp bands.

Isopropyl Group: The aliphatic C-H stretching vibrations of the isopropyl group would be observed just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range. Characteristic bending vibrations for the isopropyl group would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected Characteristic Vibrational Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyridine Ring C-H Stretch 3100 - 3000
C-C Stretch 1625 - 1430
Amidine Group N-H Stretch 3500 - 3300
C=N Stretch 1680 - 1620
C-N Stretch 1382 - 1266
Isopropyl Group C-H Stretch 2975 - 2850

This table is based on generalized frequency ranges for the specified functional groups and does not represent experimental data for this compound.

Conformational Analysis via Vibrational Fingerprinting

Vibrational spectroscopy is highly sensitive to the molecular conformation. Different spatial arrangements of the isopropyl group relative to the pyridine ring would result in subtle shifts in the vibrational frequencies, particularly in the lower frequency "fingerprint" region (below 1500 cm⁻¹). By comparing experimentally obtained spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), the most stable conformation in the gas phase or in solution could be determined. nih.gov The presence of multiple conformers at room temperature could be indicated by the appearance of more bands than theoretically predicted for a single conformer.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique would provide unambiguous proof of the structure of this compound, including detailed information on its geometry and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles

A successful SCXRD experiment on a suitable single crystal of this compound would yield a detailed structural model. From this model, precise measurements of all bond lengths, bond angles, and torsion angles can be obtained. This data would allow for a detailed analysis of the molecular geometry. For instance, one could determine the planarity of the picolinimidamide group and the precise orientation of the isopropyl substituent relative to the aromatic ring.

Table 2: Representative Bond Lengths from Related Structures

Bond Type Typical Bond Length (Å)
Aromatic C-C 1.38 - 1.40
Pyridine C-N 1.33 - 1.35
Amidine C=N ~1.28
Amidine C-N ~1.36

This table provides typical bond lengths for related chemical moieties and does not represent experimental data for this compound.

Intermolecular Interactions and Crystal Packing Analysis

The data from X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, the N-H groups of the amidine moiety are capable of acting as hydrogen bond donors, while the pyridine nitrogen and the imine nitrogen are potential hydrogen bond acceptors. Analysis of the crystal structure would identify these specific interactions, which are crucial for understanding the physical properties of the solid material.

Polymorphism Studies and Lattice Energy Considerations

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have different physical properties. A comprehensive study of this compound would involve attempts to crystallize it under various conditions (e.g., different solvents, temperatures) to investigate the potential for polymorphism. Each identified polymorph would be characterized by SCXRD. Theoretical calculations could then be employed to compute the lattice energy of each polymorphic form to assess their relative thermodynamic stabilities.

Advanced Spectroscopic Probes for Electronic Structure and Dynamics

Advanced spectroscopic techniques are indispensable for elucidating the intricate electronic structure and dynamic behavior of molecules like this compound. These methods provide critical insights into electron distribution, energy levels of molecular orbitals, and the conformational landscape of the molecule.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are powerful tools for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from a ground electronic state to a higher energy excited state. The subsequent emission of light as the molecule relaxes back to the ground state is known as fluorescence.

For this compound, the presence of the pyridine ring, with its aromatic π-system and a nitrogen heteroatom containing a non-bonding pair of electrons, dictates its primary electronic transitions. The expected transitions would be π → π* and n → π*.

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are typically characterized by high molar absorptivity (ε) and are common in aromatic systems. For pyridine, these transitions are observed in the UV region. libretexts.orgwikipedia.org The substitution of the isopropyl group at the 4-position may cause a slight bathochromic (red) shift in the absorption maximum due to its electron-donating inductive effect.

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (the lone pair on the pyridine nitrogen) to an anti-bonding π* orbital. libretexts.orgyoutube.com These transitions are generally of lower energy and have a significantly lower molar absorptivity compared to π → π* transitions. ncsu.edu They are often sensitive to the solvent environment. wikipedia.org

Fluorescence in this compound would likely arise from the relaxation of an electron from the lowest excited singlet state (S₁) to the ground state (S₀). The emission wavelength is typically longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift. The quantum yield of fluorescence would depend on the efficiency of this radiative decay process compared to non-radiative decay pathways. Aromatic amidines are known to form fluorophores in certain reactions, indicating that the amidine group can play a role in the molecule's fluorescence properties. nih.gov

Illustrative Spectroscopic Data for this compound

Spectroscopic ParameterTransitionHypothetical ValueSolvent
Absorption Maximum (λmax) π → π255 nmMethanol
n → π280 nmMethanol
Molar Absorptivity (ε) π → π8,500 M-1cm-1Methanol
n → π450 M-1cm-1Methanol
Fluorescence Emission (λem) S₁ → S₀350 nmMethanol
Quantum Yield (ΦF) S₁ → S₀0.15Methanol

Note: This data is illustrative and intended to represent typical values for a compound with this structure.

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. photophysics.comlibretexts.orgwikipedia.org An achiral molecule like this compound will not produce a CD signal. However, if a stereocenter is introduced, creating chiral derivatives, CD spectroscopy becomes an invaluable tool for stereochemical analysis.

For instance, a chiral derivative could be synthesized by replacing the isopropyl group with a chiral substituent, such as a (S)- or (R)-sec-butyl group, creating (S)-4-(sec-butyl)picolinimidamide and (R)-4-(sec-butyl)picolinimidamide. These two enantiomers would be indistinguishable by most spectroscopic methods but would produce mirror-image CD spectra. spectroscopyeurope.com

The CD spectrum, which plots the difference in absorbance (ΔA) or ellipticity against wavelength, provides information on the absolute configuration and conformational preferences of a chiral molecule. ntu.edu.sgnih.gov The sign of the CD signal (positive or negative) at a particular wavelength, known as the Cotton effect, is characteristic of a specific enantiomer. nih.gov This technique is exceptionally sensitive to the three-dimensional arrangement of atoms around the chromophore—in this case, the substituted pyridine ring. photophysics.com

Hypothetical Circular Dichroism Data for Chiral Derivatives

The table below illustrates the kind of data that would be expected from a CD spectroscopic analysis of a hypothetical pair of enantiomers of a 4-substituted picolinimidamide derivative.

EnantiomerWavelength of MaximumSign of Cotton EffectMolar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-4-(sec-butyl)picolinimidamide 260 nmPositive+1.5 x 10⁴
(S)-4-(sec-butyl)picolinimidamide 260 nmNegative-1.5 x 10⁴

Note: This data is hypothetical and serves to illustrate the principle of mirror-image spectra for enantiomers.

By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, it is possible to assign the absolute configuration of a chiral molecule without the need for X-ray crystallography. spectroscopyeurope.com

Chemical Reactivity and Reaction Mechanisms of 4 Isopropylpicolinimidamide

Acid-Base Chemistry and Tautomerism

The acid-base properties of 4-Isopropylpicolinimidamide are centered on the amidine group and the pyridine (B92270) nitrogen, which can undergo protonation and deprotonation. Furthermore, the amidine group can exhibit tautomerism, leading to different isomeric forms in equilibrium.

The amidine group is a strong base due to the delocalization of the positive charge in its protonated form. Protonation of the amidine group in this compound can occur at either of the nitrogen atoms. The resulting amidinium ion is stabilized by resonance, which delocalizes the positive charge over both nitrogen atoms and the central carbon atom.

The equilibrium for the protonation of the amidine group can be represented as follows:

The basicity of the amidine is significantly higher than that of the pyridine nitrogen. The pKa of the conjugate acid of a typical picolinimidamide (B1582038) is in the range of 9-10, making it a stronger base than pyridine (pKa of pyridinium (B92312) ion is ~5.2). The electron-donating isopropyl group at the 4-position of the pyridine ring is expected to slightly increase the electron density on the pyridine nitrogen, making it a slightly stronger base, but the amidine group remains the primary site of protonation.

Deprotonation of the amidine group to form an amidinate anion is also possible, though it requires a very strong base. The resulting anion is also resonance-stabilized.

Table 1: Estimated pKa Values for Functional Groups in this compound

Functional GroupEstimated pKa of Conjugate Acid
Amidine9.0 - 10.0
Pyridine Nitrogen5.5 - 6.0

Note: These are estimated values based on related structures and the electronic effect of the isopropyl group. Actual experimental values may vary.

This compound can exist in two tautomeric forms: the amidine form and the imidate form. The amidine form is generally the more stable tautomer.

The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. In most common organic solvents, the amidine tautomer is expected to be the predominant species. Computational studies on similar amidine systems suggest that the energy barrier for tautomerization can be significant, but it can be lowered in the presence of protic solvents that can facilitate proton transfer.

Spectroscopic techniques such as NMR and IR can be used to study this tautomeric equilibrium. In the ¹H NMR spectrum, the N-H protons of the amidine group would show distinct chemical shifts. The C=N stretching frequency in the IR spectrum would also differ between the two tautomers.

Nucleophilic and Electrophilic Reactivity of the Amidine Group

The amidine group possesses both nucleophilic and electrophilic character, allowing it to react with a variety of reagents.

The nitrogen atoms of the amidine group are nucleophilic and can react with electrophiles such as alkyl halides and acyl chlorides. Alkylation can occur at either of the nitrogen atoms, and the reaction conditions can influence the regioselectivity. The resulting alkylated products are N-substituted amidines.

Acylation with acyl chlorides or anhydrides typically occurs at the more nucleophilic amino (-NH₂) group to form N-acylamidines.

Table 2: Representative Reactions of the Amidine Group with Electrophiles

ElectrophileReagent ExampleProduct Type
Alkyl HalideMethyl Iodide (CH₃I)N-Methylated Amidine
Acyl ChlorideAcetyl Chloride (CH₃COCl)N-Acylamidine

The imine carbon of the amidine group is electrophilic and can be attacked by nucleophiles. The most common nucleophilic reaction of amidines is hydrolysis, which leads to the formation of an amide and ammonia (B1221849). This reaction can be catalyzed by either acid or base.

Under acidic conditions, the amidine is protonated, which increases the electrophilicity of the imine carbon, making it more susceptible to attack by water. In basic conditions, the hydroxide (B78521) ion acts as the nucleophile.

Aminolysis, the reaction with amines, can also occur, leading to the formation of a new amidine in a transamination-type reaction.

Reactivity of the Pyridine Core and Isopropyl Substituent

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The isopropyl group, being an electron-donating group, has a modest activating effect on the pyridine ring towards electrophilic substitution.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. When it does occur, substitution is favored at the positions ortho and para to the activating isopropyl group (positions 3 and 5). However, the pyridine nitrogen can be protonated or complexed with a Lewis acid under the reaction conditions, which would further deactivate the ring towards electrophilic attack.

Nucleophilic aromatic substitution can occur at the 2- and 6-positions of the pyridine ring, especially if a good leaving group is present. The amidine group itself can influence the reactivity of the pyridine ring through its electronic effects.

The isopropyl substituent is generally unreactive under the conditions that would typically modify the amidine or pyridine moieties. However, under harsh conditions, reactions involving the benzylic-like protons of the isopropyl group could potentially occur.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of pyridine and its derivatives, these reactions are generally more challenging to achieve compared to their benzene (B151609) counterparts. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack by inductively withdrawing electron density. wikipedia.orgquora.comquimicaorganica.org This deactivation is particularly pronounced at the positions ortho (2 and 6) and para (4) to the nitrogen, making the meta positions (3 and 5) the most likely sites for substitution. quora.comquora.comquora.com

For this compound, the pyridine ring is substituted at the 4-position with an isopropyl group and at the 2-position with the picolinimidamide group. The isopropyl group is a weak electron-donating group, which would typically activate the ring and direct incoming electrophiles to the ortho and para positions. However, in this molecule, the para position is already occupied by the isopropyl group itself. The picolinimidamide group's electronic influence is more complex, but it is generally considered to be electron-withdrawing, further deactivating the ring.

Considering the combined electronic effects, electrophilic attack is most likely to occur at the 3- or 5-positions of the pyridine ring. The precise regioselectivity would be influenced by the specific reaction conditions and the nature of the electrophile.

Electrophilic ReagentProduct(s)Typical Conditions
HNO₃/H₂SO₄3-Nitro-4-isopropylpicolinimidamide, 5-Nitro-4-isopropylpicolinimidamideConcentrated acids, elevated temperature
Br₂/FeBr₃3-Bromo-4-isopropylpicolinimidamide, 5-Bromo-4-isopropylpicolinimidamideLewis acid catalyst
SO₃/H₂SO₄This compound-3-sulfonic acid, this compound-5-sulfonic acidFuming sulfuric acid

Kinetic and Thermodynamic Aspects of Reactions

The outcome of chemical reactions, particularly those with multiple possible products, can often be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org Under kinetic control, the product that is formed fastest predominates, while under thermodynamic control, the most stable product is the major isomer. wikipedia.orglibretexts.org

The rate of electrophilic aromatic substitution on this compound can be determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as spectroscopy or chromatography. The activation energy (Ea) for the reaction, which is the minimum energy required for the reaction to occur, can be determined by studying the effect of temperature on the reaction rate and applying the Arrhenius equation.

Due to the deactivating nature of the pyridine nitrogen and the picolinimidamide group, the activation energies for electrophilic substitution on this compound are expected to be relatively high, necessitating more forcing reaction conditions compared to analogous reactions with benzene derivatives. wikipedia.org

Hypothetical Activation Energies for Nitration

Position of AttackCalculated Activation Energy (kJ/mol)
C-3110
C-5115
C-2145
C-6150

The distribution of products in the electrophilic substitution of this compound can be analyzed at different reaction times and temperatures to determine whether the reaction is under kinetic or thermodynamic control. For example, in the nitration of this compound, the initial product distribution might favor the kinetically preferred isomer, which could then rearrange to the more thermodynamically stable isomer upon prolonged reaction time or at higher temperatures.

Hypothetical Product Distribution for Bromination at Different Temperatures

Temperature (°C)% 3-Bromo Isomer (Kinetic Product)% 5-Bromo Isomer (Thermodynamic Product)
07525
256040
1003070

Mechanistic Investigations Using Isotopic Labeling and Computational Methods

To gain a deeper understanding of the reaction mechanisms, chemists employ a variety of advanced techniques, including isotopic labeling and computational chemistry. researchgate.net

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.org In the context of the electrophilic aromatic substitution of this compound, deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated into the molecule to probe the reaction pathway.

For instance, by synthesizing a deuterated version of this compound, where a hydrogen atom at a specific position is replaced by deuterium, one can study the kinetic isotope effect. A significant kinetic isotope effect (a slower reaction rate for the deuterated compound) would suggest that the cleavage of the C-H (or C-D) bond is involved in the rate-determining step of the reaction. x-chemrx.com

Similarly, ¹³C labeling can be used to follow the carbon skeleton of the molecule during the reaction, providing insights into any potential rearrangements or unexpected reaction pathways. nih.govfrontiersin.org

Computational chemistry provides a theoretical framework to model chemical reactions and study transient species like transition states, which are difficult to observe experimentally. oberlin.edu Using quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products.

For the electrophilic substitution of this compound, computational methods can be used to calculate the energies of the intermediate sigma complexes for attack at each possible position on the pyridine ring. These calculations can help to rationalize the observed regioselectivity of the reaction. Furthermore, the structures and energies of the transition states can be computed to predict the activation energies and reaction rates, complementing experimental kinetic studies. rsc.orgresearchgate.net

Coordination Chemistry of 4 Isopropylpicolinimidamide As a Ligand

Design Principles for 4-Isopropylpicolinimidamide as a Chelating Ligand

The design of this compound as a ligand is predicated on the foundational principles of chelation, steric hindrance, and electronic modification. The picolinimidamide (B1582038) core provides a robust chelating framework, while the isopropyl substituent introduces specific steric and electronic perturbations.

The picolinimidamide scaffold is inherently a bidentate ligand, capable of coordinating to a metal center through two donor atoms. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the imidamide group. This arrangement forms a stable five-membered chelate ring with the metal ion, a common and favorable motif in coordination chemistry.

The denticity of picolinimidamide is analogous to that of the well-studied picolinamide (B142947) ligand, which also acts as a bidentate N,O-donor. However, the presence of two nitrogen atoms in the imidamide moiety introduces the possibility of different coordination isomers or even bridging behavior, where the exocyclic nitrogen atom could coordinate to a second metal center. The most common coordination mode is expected to be κ²-N,N', where 'N' is the pyridine nitrogen and 'N'' is the endocyclic imidamide nitrogen.

The coordination of the picolinimidamide ligand can be represented as follows:

Coordination mode of picolinimidamide

Figure 1: Proposed bidentate coordination mode of a picolinimidamide ligand to a metal center (M), forming a five-membered chelate ring.

The introduction of an isopropyl group at the 4-position of the pyridine ring is a deliberate design choice to influence the properties of the resulting metal complexes through both steric and electronic effects.

Steric Effects: The bulky isopropyl group can exert significant steric hindrance around the metal center. This can influence the coordination geometry, potentially favoring less crowded arrangements. For instance, in octahedral complexes, the isopropyl group may direct other ligands to occupy specific positions to minimize steric clashes. This steric control is a powerful tool in designing catalysts where the approach of a substrate to the metal center needs to be controlled. Studies on other 4-substituted pyridine ligands have shown that bulky substituents can influence the solid-state packing of complexes and their solubility.

Electronic Effects: The isopropyl group is an electron-donating group through an inductive effect (+I). This increases the electron density on the pyridine ring, which in turn enhances the Lewis basicity of the pyridine nitrogen atom. A more electron-rich pyridine nitrogen forms a stronger coordinate bond with the metal center. This electronic tuning can affect the stability of the metal complex and modulate its redox properties. For example, increased electron donation from the ligand can make the metal center more electron-rich and thus easier to oxidize. Research on various 4-substituted pyridine complexes has demonstrated a correlation between the electronic nature of the substituent and the spectroscopic and electrochemical properties of the metal complexes. nih.govacs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the free ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic and crystallographic techniques to elucidate their structure and bonding.

The synthesis of transition metal complexes of this compound can be achieved by reacting the ligand with various d-block metal salts, such as chlorides, nitrates, or perchlorates. The choice of solvent is crucial and often depends on the solubility of the reactants, with alcohols like ethanol (B145695) or methanol being common choices.

A general synthetic procedure would involve dissolving the this compound ligand in a suitable solvent and adding a solution of the transition metal salt, often with gentle heating and stirring. The resulting complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to potentially isolate complexes with different numbers of coordinated ligands (e.g., [M(L)Cl₂], [M(L)₂]²⁺).

Example Synthetic Scheme:

The synthesis of related transition metal complexes with pyridine-based ligands is well-documented and provides a reliable framework for the preparation of this compound complexes. researchgate.netresearchgate.net

The synthesis of main group and lanthanide/actinide complexes with this compound would follow similar principles to those for transition metals, although some modifications may be necessary.

Main Group Metals: Main group metal halides or nitrates (e.g., SnCl₂, Pb(NO₃)₂) can be reacted with the ligand in a suitable solvent. The coordination chemistry of main group elements is often dictated by the size of the metal ion and its preference for specific coordination geometries.

Lanthanides and Actinides: Lanthanide and actinide ions are hard Lewis acids and typically prefer to coordinate with hard donor atoms like oxygen. However, the nitrogen donors of the picolinimidamide scaffold can also form stable complexes with these f-block elements. rsc.orgresearchgate.net Lanthanide triflates or nitrates are common starting materials. Due to the larger ionic radii of lanthanides and actinides, higher coordination numbers (e.g., 8 or 9) are common, which might lead to the formation of complexes with three or more this compound ligands, or the inclusion of solvent molecules in the coordination sphere.

A comprehensive characterization of the synthesized complexes is essential to confirm their identity and elucidate their structural and electronic properties.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon coordination, the vibrational frequencies of the C=N and C-N bonds in the picolinimidamide moiety are expected to shift. The appearance of new bands in the far-IR region can be attributed to the M-N stretching vibrations.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry and the d-d transitions of the metal center (for transition metals). Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), main group metals), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the complex in solution. The chemical shifts of the ligand's protons and carbons will change upon coordination to the metal.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex ions, confirming their composition.

X-ray Crystallography:

Below is a hypothetical data table summarizing the expected characterization data for a series of transition metal complexes with this compound.

Table 1: Hypothetical Characterization Data for [M(4-iPr-pia)₂]Cl₂ Complexes

ComplexColorMolar Conductivity (Ω⁻¹cm²mol⁻¹)Key IR Bands (cm⁻¹) (ν(C=N), ν(M-N))UV-Vis λₘₐₓ (nm)
[Co(4-iPr-pia)₂]Cl₂ Blue180-220~1640, ~450~550, ~620
[Ni(4-iPr-pia)₂]Cl₂ Green180-220~1645, ~460~400, ~650, ~750
[Cu(4-iPr-pia)₂]Cl₂ Blue-Green180-220~1650, ~470~680
[Zn(4-iPr-pia)₂]Cl₂ Colorless180-220~1642, ~455LMCT bands

Note: This data is hypothetical and based on typical values for analogous complexes.

Electronic Structure and Bonding in Metal Complexes

The electronic structure and bonding in hypothetical metal complexes of this compound can be rationalized using established theoretical models.

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are powerful frameworks for describing the electronic structure of coordination compounds. nih.gov For a hypothetical octahedral complex of this compound, LFT would predict a splitting of the metal d-orbitals into t2g and eg sets. The magnitude of this splitting (Δo) would depend on the nature of the metal ion and the ligand's field strength. Picolinamide, a related ligand, typically coordinates through the pyridine nitrogen and the amide oxygen or nitrogen, creating a chelate ring. It is expected that this compound would behave similarly, acting as a bidentate ligand. The isopropyl group at the 4-position of the pyridine ring is not expected to significantly alter the ligand field strength compared to the unsubstituted picolinamide.

MO theory provides a more detailed picture of the bonding by considering the overlap of metal and ligand orbitals. In a complex with this compound, sigma (σ) bonds would form from the overlap of filled ligand orbitals with empty metal d, s, and p orbitals. Additionally, pi (π) bonding interactions could occur between the metal d-orbitals and the π-system of the pyridine ring. This π-backbonding, where the metal donates electron density back to the ligand's π* orbitals, can strengthen the metal-ligand bond.

The electronic transitions in metal complexes of this compound would give rise to characteristic spectroscopic signatures.

UV-Vis Spectroscopy: The UV-Vis spectra of transition metal complexes are dominated by d-d transitions and charge-transfer bands. libretexts.org For a hypothetical first-row transition metal complex of this compound, weak d-d transitions would be expected in the visible region of the spectrum. The energy of these transitions is related to the ligand field splitting parameter, Δo. More intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands would likely appear in the ultraviolet region. The position and intensity of these bands are sensitive to the nature of the metal and the ligand's electronic properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a valuable tool for studying paramagnetic metal complexes, providing information about the electronic environment of the unpaired electron(s). researchgate.net For a paramagnetic metal complex of this compound, the EPR spectrum would be characterized by its g-values and hyperfine coupling constants. These parameters are sensitive to the geometry of the complex and the nature of the coordinating atoms. For instance, coordination through nitrogen and oxygen (from the imidamide group) would result in different hyperfine interactions compared to coordination involving two nitrogen atoms.

Spectroscopic TechniqueExpected Observations for a [M(this compound)n]x+ Complex
UV-Vis Spectroscopy Weak d-d transitions in the visible region; Intense LMCT or MLCT bands in the UV region.
EPR Spectroscopy Characteristic g-values and hyperfine coupling to the metal nucleus and donor atoms (N, O).

Reactivity of this compound Metal Complexes

The reactivity of metal complexes is intrinsically linked to the properties of both the metal center and the coordinated ligands.

Ligand exchange reactions involve the replacement of one or more ligands in the coordination sphere of a metal ion by other ligands. chemguide.co.uk The rate and equilibrium of these reactions are influenced by factors such as the strength of the metal-ligand bonds and steric hindrance. In a solvated metal complex of this compound, the coordinated ligand could be replaced by other ligands present in the solution. The steric bulk of the isopropyl group on the pyridine ring might influence the rate of ligand substitution, potentially slowing down the reaction compared to an unsubstituted analogue. The stability of the chelate ring formed by this compound would also play a crucial role in its substitution lability.

The redox potential of a metal center is significantly affected by the electronic properties of the coordinated ligands. illinois.edu The picolinimidamide ligand, with its pyridine ring, can participate in the stabilization of different oxidation states of the metal through its σ-donating and π-accepting capabilities. The electron-donating or -withdrawing nature of substituents on the pyridine ring can fine-tune the redox potential of the metal complex. The isopropyl group is a weakly electron-donating group, which might slightly favor the stabilization of higher oxidation states of the coordinated metal ion compared to the unsubstituted ligand. Electrochemical techniques like cyclic voltammetry could be used to probe the redox behavior of these hypothetical complexes.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The design of supramolecular structures and metal-organic frameworks (MOFs) relies on the predictable coordination of metal ions with organic linkers. mdpi.com Picolinamide and related pyridine-amide ligands have been successfully used in the construction of discrete molecular assemblies and coordination polymers. nih.gov

This compound possesses the necessary characteristics to act as a building block for supramolecular assemblies. The pyridine nitrogen and the imidamide group provide two coordination sites for metal binding. The amide-like functionality can also participate in hydrogen bonding, which can direct the self-assembly of the metal complexes into higher-order structures.

In-depth Search Reveals No Publicly Available Research on the Coordination Chemistry of this compound

Despite a comprehensive investigation into scientific databases and scholarly articles, no specific research detailing the coordination chemistry, self-assembly strategies, or the formation of coordination polymers and networks for the chemical compound this compound has been found in the public domain.

While the broader class of molecules known as picolinamides and their derivatives are subjects of study within coordination chemistry, specific experimental data, research findings, and structural analyses for this compound are absent from the available scientific literature. Picolinamide and its related structures are recognized for their potential as ligands in forming metal complexes and coordination polymers. Studies on these related compounds indicate a rich area of research, exploring their modes of coordination with various metal ions and the subsequent formation of supramolecular architectures through processes like self-assembly.

However, the user's specific request for an article focused solely on this compound, with detailed sections on its self-assembly strategies and the formation of coordination polymers, including data tables and in-depth research findings, cannot be fulfilled at this time. The generation of a scientifically accurate and thorough article, as per the user's instructions, is contingent on the existence of peer-reviewed research, which appears to be unavailable for this particular compound.

Therefore, the requested article on the "," with its specified subsections, cannot be generated due to the absence of foundational research on the subject. Any attempt to create such an article would be speculative and would not meet the required standards of scientific accuracy and detailed reporting based on verifiable research.

Theoretical and Computational Studies on 4 Isopropylpicolinimidamide

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed view of molecular systems at the atomic and electronic levels. These methods are instrumental in predicting the behavior and properties of molecules like 4-Isopropylpicolinimidamide.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. youtube.comnih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.netmdpi.com This is achieved by finding the minimum energy structure on the potential energy surface.

A common approach involves utilizing a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution within the molecule. researchgate.net The geometry optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located, which corresponds to a stable conformation of the molecule.

Upon successful geometry optimization, a wealth of information regarding the electronic structure of this compound can be extracted. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a higher reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.8 D

Note: The data presented in this table are hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations for similar organic molecules.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide more precise energetic and spectroscopic predictions. nih.gov

These high-level calculations are particularly useful for refining the energies of different conformers and for accurately predicting properties that are sensitive to electron correlation effects. For this compound, ab initio calculations could be used to obtain a benchmark for its stability and to predict spectroscopic parameters with a higher degree of confidence.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds in this compound, such as the bond connecting the isopropyl group to the pyridine (B92270) ring, suggests the existence of multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.gov

By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different conformations at a given temperature.

Spectroscopic Parameter Prediction and Interpretation

Computational methods are also highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra or even predict the spectra of unknown compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. nih.gov Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net

These predictions can be invaluable for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. The accuracy of these predictions has been significantly enhanced by the development of sophisticated computational models and algorithms. nih.govnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (Pyridine)8.5, 7.8, 7.5C (Pyridine)155, 150, 148, 122, 120
H (Imidamide)6.5, 5.8C (Imidamide)160
H (Isopropyl CH)3.2C (Isopropyl CH)35
H (Isopropyl CH₃)1.3C (Isopropyl CH₃)24

Note: The data in this table are hypothetical and serve as an illustration of the type of information obtained from computational NMR predictions.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational frequencies and their corresponding intensities. nih.govnih.gov These calculations are typically performed within the harmonic approximation, where the potential energy surface around the minimum is treated as a parabola. nih.gov

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity. nih.govnih.gov Therefore, it is common practice to apply an empirical scaling factor to the calculated frequencies to improve agreement with experimental data. The results of these calculations can be used to assign the bands in an experimental IR or Raman spectrum to specific vibrational modes of the molecule, such as C-H stretches, C=N stretches, and ring vibrations.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3350N-H stretch (Imidamide)
3050C-H stretch (Aromatic)
2960C-H stretch (Isopropyl)
1640C=N stretch (Imidamide)
1590C=C/C=N stretch (Pyridine ring)
1450C-H bend (Isopropyl)

Note: The data presented here are hypothetical and illustrative of the output from vibrational frequency calculations.

UV-Vis Absorption and Electronic Transition Calculations

Computational methods are pivotal in elucidating the electronic absorption properties of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method for calculating UV-Vis absorption spectra, offering insights into excitation energies, maximum absorption wavelengths (λmax), electronic transitions, and oscillator strengths. researchgate.net

For this compound, theoretical UV-Vis spectra can be simulated in different solvents to understand the effect of the chemical environment on its electronic properties. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining results that correlate well with potential experimental data. researchgate.netresearchgate.net The calculated spectra would likely reveal transitions involving the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The electronic transitions are typically characterized by the movement of electrons from occupied to unoccupied orbitals. For a molecule with a pyridine ring and an imidamide group, n→π* and π→π* transitions are expected. The n→π* transition involves the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen atoms) to an anti-bonding π* orbital. The π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

Table 1: Theoretical UV-Vis Absorption Data for this compound (Note: The following data is hypothetical and serves as an illustrative example of what computational analysis might yield.)

Solvent Calculated λmax (nm) Excitation Energy (eV) Oscillator Strength (f) Major Electronic Transition
Gas Phase 255 4.86 0.15 HOMO -> LUMO (π→π*)
Ethanol (B145695) 262 4.73 0.18 HOMO -> LUMO (π→π*)
Acetonitrile 260 4.77 0.17 HOMO -> LUMO (π→π*)

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for modeling reaction mechanisms, offering a molecular-level understanding of chemical transformations.

Transition State Localization and Reaction Pathway Mapping

A critical aspect of modeling reaction mechanisms is the localization of transition states, which are the highest energy points along a reaction coordinate. libretexts.org Various algorithms can be employed to locate these transient structures. By mapping the reaction pathway, which connects reactants, transition states, and products, a comprehensive picture of the reaction mechanism can be developed. For reactions involving this compound, this would involve identifying the key intermediates and transition structures for processes such as hydrolysis, tautomerization, or coordination reactions. Semiautomated methods can be particularly efficient for locating transition states in complex organometallic reactions. nih.gov

Calculation of Activation Barriers and Reaction Energies

Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are located, their energies can be calculated to determine the activation barriers (Ea) and reaction energies (ΔE). wikipedia.org The activation barrier is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. libretexts.orgwikipedia.org Reaction energies indicate whether a reaction is exothermic (releases energy) or endothermic (requires energy). High-level quantum mechanical methods can be used to compute these energies with good accuracy. nih.govrsc.org

Table 2: Hypothetical Calculated Energies for a Reaction of this compound (Note: The following data is hypothetical and for illustrative purposes.)

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants (this compound + H2O) 0.0
2 Transition State 1 +25.3
3 Intermediate -5.2
4 Transition State 2 +15.8

Solvent Effects on Reaction Mechanisms Using Implicit and Explicit Solvation Models

The solvent can have a profound impact on reaction mechanisms and rates. wikipedia.orgchemrxiv.orgchemrxiv.org Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. rsc.org This allows for the explicit modeling of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial for accurately describing the reaction mechanism. rsc.org

Ligand-Metal Interactions and Coordination Chemistry Modeling

This compound, with its nitrogen donor atoms, is expected to act as a ligand in coordination complexes with metal ions.

Computational Analysis of Metal-Ligand Bond Strengths and Geometries

Computational methods can be used to analyze the interactions between this compound and various metal centers. By optimizing the geometry of the resulting metal complexes, key structural parameters such as bond lengths and angles can be determined. These calculations can provide insights into the coordination mode of the ligand (e.g., bidentate or monodentate).

Furthermore, the strength of the metal-ligand bond can be quantified through calculations of the binding energy. This information is valuable for understanding the stability of the coordination complexes. Natural Bond Orbital (NBO) analysis can also be employed to investigate the nature of the donor-acceptor interactions between the ligand and the metal. The study of such interactions is crucial for designing novel catalysts and functional materials. rsc.orgfrontiersin.org

Table 3: Hypothetical Computational Data for Metal Complexes of this compound (Note: The following data is hypothetical and for illustrative purposes.)

Metal Ion Coordination Number M-N Bond Length (Å) Binding Energy (kcal/mol)
Cu(II) 4 2.05 -45.8
Zn(II) 4 2.10 -38.2
Ni(II) 6 2.15 -42.5

Understanding Electronic Structure and Spin States in Complexes

Theoretical and computational chemistry provides powerful tools to investigate the electronic structure and magnetic properties of metal complexes involving ligands such as this compound. Density Functional Theory (DFT) is a particularly prominent method for these studies, offering a balance between computational cost and accuracy. mdpi.comnih.gov By solving the Kohn-Sham equations, DFT allows for the determination of the ground-state electron density and, from it, various electronic properties of a molecular system.

When this compound acts as a ligand to a transition metal ion, the d-orbitals of the metal split into different energy levels, a phenomenon that can be described by ligand field theory. wikipedia.org The magnitude of this splitting (Δ) versus the spin-pairing energy (P) determines whether the complex will be in a high-spin or low-spin state. wikipedia.orgwhiterose.ac.uk Computational methods like DFT can predict the geometry of the complex and calculate the energies of the molecular orbitals, providing insight into this splitting and the resulting spin state. rsc.org

For a hypothetical octahedral complex of Fe(II) with this compound, DFT calculations could be employed to predict key electronic properties. The choice of functional (e.g., B3LYP) and basis set (e.g., LANL2DZ for the metal and 6-31G(d) for other atoms) is crucial for obtaining reliable results. mdpi.com Such calculations would yield information on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the distribution of electron density. These parameters are vital for understanding the reactivity and stability of the complex.

The spin state of a metal complex has significant implications for its reactivity and physical properties. whiterose.ac.uk For instance, high-spin and low-spin complexes of the same metal ion can exhibit different bond lengths, magnetic moments, and catalytic activities. wikipedia.org Computational studies can predict the relative energies of the high-spin and low-spin states, thereby indicating the preferred ground state.

Table 1: Hypothetical DFT-Calculated Electronic Properties of a [Fe(this compound)2Cl2] Complex

PropertyHigh-Spin StateLow-Spin State
Total Energy (Hartree)-1850.45-1850.39
HOMO Energy (eV)-5.89-6.21
LUMO Energy (eV)-1.23-1.55
HOMO-LUMO Gap (eV)4.664.66
Spin Multiplicity51

This table presents hypothetical data for illustrative purposes, as specific computational results for a this compound complex were not found in the search results.

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape of a molecule like this compound in different environments, such as in the gas phase or in a solvent. nih.gov

To perform an MD simulation, a force field is required. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. mdpi.com For a molecule like this compound, a force field such as AMBER or CHARMM could be utilized. mdpi.com The simulation would start from an initial geometry of the molecule, which is then allowed to evolve over time. By analyzing the trajectory of the simulation, one can identify the different low-energy conformations that the molecule can adopt and the timescale of transitions between them.

In the gas phase, the conformational preferences of this compound would be governed primarily by intramolecular interactions, such as steric hindrance and hydrogen bonding. In solution, the interactions with the solvent molecules would also play a crucial role. MD simulations can explicitly model the solvent molecules, allowing for a realistic description of the solvation effects on the conformational equilibrium.

Monte Carlo (MC) simulations offer an alternative approach to conformational sampling. nih.govmonash.edu Instead of solving equations of motion, MC methods generate a series of random configurations and accept or reject them based on their energy. mdpi.com This allows for an efficient exploration of the conformational space, particularly for complex molecules.

Table 2: Hypothetical Relative Energies of this compound Conformers in Gas Phase and Water

ConformerDihedral Angle (N-C-C-N)Relative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
A180°0.00.0
B60°2.51.8
C-60°2.51.8

This table presents hypothetical data to illustrate the kind of information that can be obtained from conformational analysis. Specific data for this compound is not available in the provided search results.

The study of intermolecular interactions is crucial for understanding how molecules of this compound might interact with each other, leading to self-assembly and the formation of larger structures. nih.govrsc.org Both MD and MC simulations can be employed to investigate these phenomena. nih.govresearchgate.net

In these simulations, a system containing multiple molecules of this compound is constructed. The simulations can then reveal the preferred modes of interaction, such as hydrogen bonding between the amidine groups or stacking of the pyridine rings. By analyzing the radial distribution functions and the orientation of the molecules with respect to each other, one can gain a quantitative understanding of the structure of the resulting aggregates.

Simulations of self-assembly can be computationally demanding, as they often require large system sizes and long simulation times to capture the formation of ordered structures. nih.gov Coarse-grained models, where groups of atoms are represented as single particles, can be used to reduce the computational cost and access longer timescales. nih.gov

The insights gained from these simulations can be valuable for the rational design of materials with specific properties. For example, by understanding the factors that drive the self-assembly of this compound, it may be possible to modify its structure to promote or inhibit aggregation, depending on the desired application.

Table 3: Hypothetical Interaction Energies between Two this compound Molecules

OrientationDominant InteractionInteraction Energy (kcal/mol)
Head-to-tailHydrogen Bonding-8.2
Parallel-stackedπ-π Stacking-4.5
T-shapedCH-π Interaction-2.1

This table presents hypothetical data for illustrative purposes. Specific data for this compound is not available in the provided search results.

Advanced Applications and Future Research Directions of 4 Isopropylpicolinimidamide

Catalytic Applications Utilizing 4-Isopropylpicolinimidamide and its Complexes

The true potential of this compound in the realm of catalysis is likely to be realized through its use as a ligand in coordination complexes. The nitrogen atoms of both the pyridine (B92270) ring and the imidamide group can act as coordination sites for a variety of transition metals, making it a bidentate ligand. The isopropyl group at the 4-position of the pyridine ring can play a crucial role in modulating the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Homogeneous Catalysis: Ligand Design for Specific Transformations

In homogeneous catalysis, the design of the ligand is paramount to controlling the outcome of a reaction. The this compound ligand offers several features that can be exploited for specific catalytic transformations. The pyridine ring provides a stable anchor to the metal center, while the imidamide group can be fine-tuned to modulate the electronic properties of the catalyst.

The isopropyl group, being an electron-donating group, can increase the electron density on the pyridine ring. This, in turn, can enhance the Lewis basicity of the pyridine nitrogen, leading to stronger coordination to the metal center. This enhanced coordination can stabilize the catalytic species and potentially increase its turnover number and frequency. Furthermore, the steric bulk of the isopropyl group can create a specific chiral pocket around the metal center, which could be advantageous for enantioselective catalysis.

By modifying the substituents on the imidamide nitrogen atoms, it is possible to further tune the electronic and steric properties of the ligand. For example, the introduction of bulky alkyl or aryl groups could create a more sterically hindered environment, which could be beneficial for reactions where selectivity is a key issue. Conversely, the introduction of electron-withdrawing groups could modulate the redox potential of the metal center, making it more suitable for oxidative or reductive catalytic cycles.

Heterogeneous Catalysis: Surface Immobilization and Catalyst Development

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, overcomes this issue. This compound and its metal complexes could be adapted for heterogeneous applications through surface immobilization.

One approach is to functionalize the ligand with a reactive group that can be covalently attached to a solid support, such as silica, alumina, or a polymer resin. For instance, a hydroxyl or amino group could be introduced to the ligand, which could then be used to anchor the catalyst to the surface of the support. This would result in a solid-supported catalyst that is easily recoverable and reusable.

Another strategy involves the synthesis of metal-organic frameworks (MOFs) using this compound as a building block. MOFs are crystalline materials with a high surface area and tunable porosity, making them excellent candidates for heterogeneous catalysis. The pyridine and imidamide functionalities of the ligand could coordinate to metal ions to form a porous framework, with the active catalytic sites located within the pores. The size and shape of the pores could be controlled by the choice of the metal ion and the ligand, allowing for size-selective catalysis.

Specific Reaction Types: Hydrogenation, Oxidation, C-H Activation, and Polymerization

The unique electronic and steric properties of this compound-based catalysts could make them suitable for a range of specific chemical transformations.

Hydrogenation: Palladium complexes bearing pyridine-based ligands have been shown to be effective catalysts for hydrogenation reactions. A palladium complex of this compound could potentially catalyze the hydrogenation of various functional groups, such as alkenes, alkynes, and nitro compounds. The tunability of the ligand could allow for the selective hydrogenation of one functional group in the presence of others.

Oxidation: Metal complexes are widely used as catalysts for oxidation reactions. A complex of a redox-active metal, such as manganese or iron, with this compound could be a potent oxidation catalyst. The ligand could stabilize the high-valent metal species that are often involved in oxidation reactions and could also influence the selectivity of the reaction.

C-H Activation: The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis. Cobalt-catalyzed, picolinamide-directed C-H functionalization has been reported as an effective method for the synthesis of complex organic molecules. chim.it A cobalt complex of this compound could potentially mediate similar C-H activation reactions, with the ligand acting as a directing group to control the site of functionalization.

Polymerization: Pyridine and its derivatives are utilized as ligands in catalysts for polymerization reactions. jscimedcentral.com Nickel and palladium complexes with diimine ligands, which share some structural similarities with picolinimidamides, are well-known catalysts for olefin polymerization. A nickel or palladium complex of this compound could potentially catalyze the polymerization of olefins to produce polymers with specific tacticities and molecular weights.

Table 1: Potential Catalytic Applications of this compound Complexes (Based on Analogous Pyridine-Based Systems)
Reaction TypePotential Metal CenterRole of this compound LigandAnticipated AdvantagesReference System
HydrogenationPd, Ru, RhStabilize metal nanoparticles or form discrete molecular catalysts. Isopropyl group can tune solubility and steric access.High activity and selectivity; potential for asymmetric hydrogenation with chiral variants.Pd(II) complexes with pyridine ligands. nih.gov
OxidationMn, Fe, RuStabilize high-valent metal-oxo species. Electronic tuning by the ligand can control reactivity.Robust and selective catalysts for epoxidation, dihydroxylation, or C-H oxidation.Pyridine-based ligands in oxidation catalysis.
C-H ActivationCo, Rh, Ir, PdActs as a directing group to bring the metal catalyst in proximity to a specific C-H bond.Site-selective functionalization of complex molecules, leading to more efficient syntheses.Cobalt-catalyzed picolinamide-directed C-H functionalization. chim.it
PolymerizationNi, Pd, Ti, ZrControl the stereochemistry and molecular weight of the resulting polymer.Synthesis of polymers with tailored properties (e.g., tacticity, branching).Pyridine-based ligands in polymerization catalysis. jscimedcentral.com

Material Science Applications

The structural features of this compound also make it an attractive building block for the synthesis of novel organic and hybrid materials with interesting properties.

Precursors for Advanced Organic and Hybrid Materials

The pyridine and imidamide groups of this compound can participate in various chemical reactions, allowing for its incorporation into larger molecular structures, such as polymers and frameworks.

For example, the imidamide group could be hydrolyzed to an amide, which could then be used as a monomer in the synthesis of polyamides. The resulting polymers would contain pyridine units in their backbone, which could impart interesting properties, such as thermal stability, flame retardancy, and metal-coordinating ability.

Alternatively, the pyridine nitrogen can be quaternized to introduce a positive charge, leading to the formation of ionic polymers or materials. Such materials could find applications as ion-exchange resins, solid electrolytes, or antimicrobial surfaces.

Furthermore, this compound could be used as a ligand to construct coordination polymers and metal-organic frameworks (MOFs). By carefully selecting the metal ions and the reaction conditions, it should be possible to create materials with a wide range of structures and properties, including high porosity, catalytic activity, and luminescence.

Smart Materials with Tunable Properties (e.g., optical, electronic)

Smart materials are materials that can respond to external stimuli, such as light, heat, or an electric field, by changing their properties. The incorporation of this compound into materials could lead to the development of new smart materials with tunable optical and electronic properties.

The pyridine ring is a well-known chromophore, and its electronic properties can be easily tuned by substitution. The isopropyl group, being an electron-donating group, will affect the absorption and emission properties of the molecule. By incorporating this unit into a polymer or a coordination complex, it may be possible to create materials that exhibit interesting photophysical phenomena, such as fluorescence, phosphorescence, or photochromism.

Pyridine derivatives are also known to be good electron-transporting materials, which are essential components of organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org The incorporation of this compound into conjugated polymers or as a ligand in metal complexes could lead to the development of new materials with improved charge-transport properties, which could enhance the efficiency and stability of these devices.

Table 2: Potential Tunable Properties of Materials Incorporating this compound
PropertyPotential ApplicationMechanism of TunabilityReference System
LuminescenceOLEDs, chemical sensors, bio-imagingCoordination to metal ions to form emissive complexes; incorporation into conjugated polymers.Pyridine-based ligands in luminescent materials.
Electron TransportOLEDs, solar cells, transistorsFormation of ordered structures in the solid state; tuning of LUMO level through substitution.Pyridine-based charge transporting materials. rsc.org
VapochromismChemical sensors for volatile organic compounds (VOCs)Changes in the coordination environment of a metal complex upon exposure to vapors, leading to a color change.Vapochromic materials based on pyridine-containing complexes.
ThermochromismTemperature sensors, smart windowsTemperature-induced changes in molecular conformation or crystal packing, leading to a color change.Thermochromic organic materials.

Methodological Advancements in Synthetic Chemistry

The synthesis of complex molecules like this compound relies on the development of sophisticated and efficient chemical reactions. Future research in this area will likely focus on novel amidination methodologies and strategies for precise chemical transformations.

The conversion of a nitrile group to an amidine is a crucial step in the synthesis of picolinimidamides. While traditional methods exist, recent research has focused on developing more efficient and milder catalytic systems. One promising approach involves a sequential nitrile amidination-reduction procedure, which can be adapted for heterocyclic nitriles. nih.govacs.org This two-step process could involve the initial formation of a cyclic amidine intermediate, followed by a reductive ring-opening to yield the desired linear amidine. nih.govacs.org

Future research may explore the use of N-heterocyclic carbene (NHC) complexes as catalysts for the synthesis of substituted amidines from nitriles and amines. These catalysts have shown activity in the synthesis of related heterocyclic compounds. Additionally, metal-free, one-pot synthesis methods mediated by agents like iodine could provide an environmentally friendly alternative for C-N bond formation.

A hypothetical comparison of traditional versus novel amidination methods for the synthesis of this compound is presented in Table 1.

MethodCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)
Pinner Reaction (Traditional)HCl, Ethanol (B145695)0-2512-2460-75
NHC-Catalyzed AmidinationCu-NHC Complex80-1008-1285-95
Sequential Amidination-ReductionN-acetylcysteine, Borane-dimethyl sulfide602480-90
Metal-Free Oxidative C-N FormationI2100-1206-1075-85
This table presents hypothetical data based on typical yields and conditions for these reaction types.

The functionalization of the pyridine ring in this compound offers opportunities to create a diverse range of derivatives with potentially new properties. Achieving regioselectivity—the control of the position of the new functional group—is a significant challenge in the chemistry of substituted pyridines. rsc.orgacs.org

Recent advances in photoredox catalysis are providing new avenues for the regioselective C-H functionalization of arenes and heterocycles under mild conditions. rsc.org These methods could be applied to introduce new substituents at specific positions on the pyridine ring of this compound. Furthermore, the development of dearomatization-rearomatization strategies may allow for meta-selective functionalization, a traditionally difficult transformation to achieve. acs.org

Chemoselectivity, the ability to react with one functional group in the presence of others, is also crucial. For a molecule like this compound, which contains both a pyridine ring and an amidine group, selective transformations of one group without affecting the other would be highly valuable. Future research will likely focus on developing catalytic systems that can differentiate between the various reactive sites within the molecule.

Innovations in Spectroscopic Characterization

The unambiguous determination of the structure of this compound and its derivatives relies on a suite of spectroscopic techniques. As these molecules become more complex, advanced spectroscopic methods will be essential for their characterization.

Standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide the foundational data for structural elucidation. researchgate.netnih.gov For instance, in the 1H NMR spectrum of a pyridine derivative, the chemical shifts of the aromatic protons can provide information about the substitution pattern. researchgate.netnih.gov Similarly, IR spectroscopy can confirm the presence of key functional groups, such as the C=N and N-H bonds of the amidine group. researchgate.net

However, for more complex derivatives or for studying intermolecular interactions, more advanced techniques are required. Two-dimensional NMR techniques, such as COSY and HMQC, can help to establish the connectivity of atoms within the molecule. For larger systems or for studying interactions with other molecules, techniques like solid-state NMR or specialized mass spectrometry methods like electrospray ionization (ESI-MS) would be beneficial. nih.gov

Table 2 outlines the expected spectroscopic data for this compound.

Spectroscopic TechniqueKey Expected Features
1H NMRSignals for the isopropyl group (septet and doublet), distinct signals for the three aromatic protons on the pyridine ring, and signals for the N-H protons of the amidine group.
13C NMRResonances for the isopropyl carbons, the carbons of the pyridine ring, and the amidine carbon.
IR SpectroscopyCharacteristic absorption bands for N-H stretching, C=N stretching of the amidine and pyridine ring, and C-H stretching of the isopropyl group.
Mass Spectrometry (ESI-MS)A prominent peak corresponding to the protonated molecule [M+H]+.
This table presents expected spectroscopic features based on the structure of the compound.

Computational Chemistry: Predictive Modeling and Algorithm Development

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure, geometry, and reactivity of molecules like this compound. researchgate.netresearchgate.netgkyj-aes-20963246.com These calculations can be used to predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity. gkyj-aes-20963246.com

For more accurate predictions of thermochemical properties, such as the enthalpy of formation, more sophisticated methods like the Gaussian-n (G4, G4MP2) or Complete Basis Set (CBS) methods can be employed. researchgate.netacs.orgrsc.org While computationally more demanding, these methods can provide data that is close to experimental accuracy. researchgate.netacs.org

Future research in this area will focus on developing more efficient algorithms and computational methods that can handle larger and more complex molecular systems with high accuracy. This will be crucial for studying the interactions of this compound derivatives with biological targets or for designing new materials with specific properties.

Table 3 presents a hypothetical comparison of computed properties for this compound using different quantum chemical methods.

PropertyB3LYP/6-31G*M06-2X/6-311+G(d,p)G4MP2
HOMO Energy (eV)-6.2-6.5-6.4
LUMO Energy (eV)-0.8-0.9-0.85
Dipole Moment (Debye)3.53.73.6
Enthalpy of Formation (kJ/mol)N/AN/A150.5
This table presents hypothetical data based on typical values obtained for similar molecules with these computational methods.

Development of Machine Learning Potentials for Large-Scale Simulations

The development of machine learning (ML) potentials represents a frontier in computational chemistry, offering a way to bridge the gap between the accuracy of quantum mechanics and the speed of classical force fields. arxiv.orgyoutube.com For a molecule like this compound, creating a bespoke ML potential could enable large-scale molecular dynamics (MD) simulations to study its behavior in complex environments, such as in solution or at interfaces.

The process would begin by generating a comprehensive dataset of energies and forces for a wide range of this compound conformations and intermolecular interactions using high-level quantum mechanical calculations. This data would then be used to train a machine learning model, such as a neural network or a Gaussian process regression model. arxiv.org The resulting ML potential could then be used in simulations to investigate properties that are computationally expensive to probe with traditional methods.

Potential Research Applications:

Solvation Dynamics: Simulating the hydration shell of this compound to understand its solubility and interactions with water molecules.

Aggregation Behavior: Performing large-scale simulations to predict whether the molecule tends to self-associate in different solvents.

Conformational Sampling: Efficiently exploring the conformational landscape of the molecule to identify low-energy structures.

Interactive Table: Hypothetical Parameters for Developing an ML Potential for this compound

ParameterDescriptionExample Value/Method
Quantum Chemistry Method The level of theory used to generate the reference data for training the ML model.DFT (e.g., B3LYP)
Basis Set The set of functions used to build molecular orbitals.6-31G* or higher
Training Set Size The number of molecular configurations (geometries) for which quantum mechanical energies and forces are calculated.10,000 - 100,000+
ML Architecture The type of machine learning model used to learn the potential energy surface.Neural Network
Validation Metric The criterion used to assess the accuracy of the ML potential against unseen data.Root Mean Square Error (RMSE) on energies and forces

Interdisciplinary Research Frontiers

The unique structural features of this compound suggest potential applications at the intersection of chemistry, engineering, and analytical sciences.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. mdpi.comscielo.bryoutube.com The synthesis of this compound and its derivatives could potentially be adapted to a continuous flow process. This would involve designing a reactor setup where reagents are continuously pumped and mixed, with the product being collected at the outlet.

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, could further accelerate the exploration of the chemical space around this compound. synplechem.comchemrxiv.orgchemrxiv.org By automating the synthesis and purification steps, a library of analogs could be rapidly produced for screening in various applications.

Key Considerations for Flow Synthesis:

Reactor Design: Choosing the appropriate reactor material and geometry to ensure efficient mixing and heat transfer.

Solvent Selection: Identifying solvents in which all reactants and intermediates are soluble.

Reaction Monitoring: Implementing in-line analytical techniques (e.g., IR, UV-Vis) to monitor the reaction progress in real-time.

Exploration in Analytical Chemistry (e.g., as a derivatization agent for specific analyte detection)

Derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for detection by a particular instrument, such as a mass spectrometer or a fluorescence detector. nih.gov The picolinimidamide (B1582038) functional group in this compound contains nitrogen atoms that could potentially react with specific functional groups on other molecules.

If this compound can be functionalized to act as a derivatizing agent, it could be used to tag analytes that are otherwise difficult to detect. For example, it could be designed to react selectively with carboxylic acids or alcohols, introducing a readily ionizable group to enhance their signal in mass spectrometry.

Hypothetical Derivatization Reaction Parameters:

ParameterDescriptionPotential Condition
Target Analyte The molecule to be derivatized.A biomarker containing a hydroxyl group
Reaction Solvent The medium in which the derivatization reaction is carried out.Acetonitrile
Catalyst A substance to increase the rate of the derivatization reaction.A mild acid or base
Reaction Temperature The temperature at which the reaction is performed.Room temperature to 60 °C
Detection Method The analytical technique used to detect the derivatized analyte.Liquid Chromatography-Mass Spectrometry (LC-MS)

Further experimental research is necessary to validate these theoretical applications and to fully understand the potential of this compound in these advanced and interdisciplinary fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.